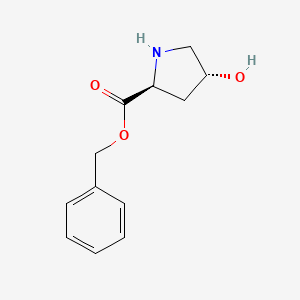

H-Hyp-Obzl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+/m1/s1 |

InChI Key |

JRNDKKNYOOZFRT-MNOVXSKESA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

C1C(CNC1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of H-Hyp-Obzl

Executive Summary

H-Hyp-Obzl (L-4-hydroxyproline benzyl ester), typically supplied as the hydrochloride salt (H-Hyp-Obzl[1][2][3]·HCl ), is a specialized amino acid derivative pivotal in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics.[3] Its chemical significance lies in the orthogonal protection of the C-terminal carboxyl group as a benzyl ester, leaving the secondary amine and the 4-hydroxyl group available for regioselective manipulation.

This guide provides a rigorous analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed for researchers requiring high-fidelity data for drug development and polymer engineering.

Part 1: Chemical Identity and Structural Analysis

H-Hyp-Obzl is the benzyl ester of trans-4-hydroxy-L-proline. The "H-" prefix denotes a free secondary amine at the N-terminus, while "-Obzl" indicates the carboxyl group is masked by a benzyl ester. This structure is critical for solution-phase peptide synthesis where C-terminal protection must be stable to mild acids (like TFA) but removable via catalytic hydrogenation or strong saponification.

Table 1: Chemical Identity & Constants

| Property | Data |

| Common Name | H-Hyp-Obzl[2][3]·HCl |

| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |

| CAS Number | 62147-27-7 |

| Molecular Formula | C₁₂H₁₅NO₃[2][3][4] · HCl |

| Molecular Weight | 257.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | L-Configuration at C2; trans-hydroxyl at C4 |

| Solubility | Soluble in Water, Methanol, DMSO, DMF; Insoluble in Diethyl Ether |

| pKa (Approx) | ~8.5 (Amine), ~11.5 (Hydroxyl) |

Part 2: Physicochemical Properties[5][6][7]

Solubility Profile

The hydrochloride salt exhibits high polarity due to the ionic ammonium headgroup.

-

Protic Solvents: Highly soluble in water and methanol.

-

Aprotic Polar Solvents: Soluble in DMSO and DMF, making it compatible with standard peptide coupling conditions.

-

Non-Polar Solvents: Insoluble in diethyl ether and hexanes. This property is exploited during purification; the product is often precipitated from reaction mixtures by adding excess ether.

Hygroscopicity and Stability

H-Hyp-Obzl[5]·HCl is hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis of the ester over extended periods.

-

Storage: Must be stored at +2°C to +8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) with desiccant.

-

Shelf Life: Stable for >2 years if kept dry.

Part 3: Synthetic Utility & Reactivity Profile

The utility of H-Hyp-Obzl stems from its specific protection scheme. The benzyl ester confers lipophilicity, aiding solubility in organic solvents used for coupling, while acting as a robust protecting group.

C-Terminal Protection (The Benzyl Ester)

The benzyl ester is semi-permanent . It survives:

-

TFA (Trifluoroacetic acid): Used to remove Boc groups.[6]

-

Mild Base: Stable to transient exposure to tertiary amines (e.g., DIPEA).

It is cleaved by:

-

Catalytic Hydrogenation (H₂/Pd-C): The gold standard for neutral deprotection, yielding the free acid and toluene.

-

Saponification (LiOH/NaOH): Hydrolysis in aqueous/organic mixtures (e.g., THF/H₂O).

-

HF (Hydrogen Fluoride): Cleaves the ester during final global deprotection in Boc chemistry.

The 4-Hydroxyl Group (Functional Handle)

Unlike proline, the 4-OH group presents both an opportunity and a risk.

-

Orthogonality: In many couplings, the secondary hydroxyl is less nucleophilic than the amine and can be left unprotected.

-

Functionalization: It can be O-acylated or O-alkylated to create library diversity.

-

Risk: If activation conditions are too aggressive, O-acylation can occur as a side reaction.

Diketopiperazine (DKP) Formation

A critical failure mode in proline/hydroxyproline peptide synthesis is DKP formation. When H-Hyp-Obzl is coupled to another amino acid (e.g., Boc-Pro-OH) and then N-deprotected, the free amine of the dipeptide can attack the C-terminal benzyl ester intramolecularly. This cyclization cleaves the peptide chain and releases benzyl alcohol.

-

Prevention: Avoid leaving the dipeptide ester as a free base for extended periods. Protonate immediately or couple the next amino acid rapidly.

Part 4: Visualization of Reactivity

The following diagram illustrates the synthesis of H-Hyp-Obzl and its divergent reactivity pathways, including the DKP risk.

Caption: Synthesis workflow and reactivity pathways for H-Hyp-Obzl, highlighting the critical DKP side-reaction risk.

Part 5: Experimental Protocols

Protocol A: Synthesis of H-Hyp-Obzl·HCl

Rationale: Direct Fischer esterification is preferred for scalability and cost-effectiveness.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

-

Reagents: Suspend L-4-hydroxyproline (10.0 g, 76 mmol) in Benzyl Alcohol (100 mL) .

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (6.0 mL, 83 mmol) over 30 minutes.

-

Note: The reaction is exothermic. Control addition rate to prevent charring.

-

-

Reaction: Remove ice bath and heat to 80°C (or reflux) for 4–6 hours until the solution becomes clear.

-

Precipitation: Cool to room temperature. Pour the mixture slowly into Diethyl Ether (600 mL) with vigorous stirring.

-

Isolation: Filter the white precipitate. Wash 3x with cold ether to remove residual benzyl alcohol.

-

Drying: Dry under high vacuum over P₂O₅.

-

Yield: Expect ~90% yield of white crystalline solid.

Protocol B: Standard Coupling (to H-Hyp-Obzl)

Rationale: Use of HOBt prevents racemization and suppresses O-acylation of the hydroxyl group.

-

Dissolution: Dissolve Boc-Xaa-OH (1.0 eq) and H-Hyp-Obzl·HCl (1.0 eq) in DMF/DCM (1:1).

-

Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the carboxylate.

-

Coupling: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.

-

Timecourse: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.

-

Workup: Dilute with EtOAc, wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[7] Dry over MgSO₄.

References

-

Sigma-Aldrich. (n.d.). Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [2][4]

-

Chem-Impex International. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from

-

BOC Sciences. (n.d.). L-Hydroxyproline Chemical Properties and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92966, L-Proline benzyl ester hydrochloride. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of L-Proline benzyl ester hydrochloride. Retrieved from

Sources

- 1. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. H-Hyp-OBzl·HCl | 62147-27-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | 62147-27-7 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

H-Hyp-Obzl structure and molecular weight

Technical Whitepaper: H-Hyp-OBzl (Hydroxyproline Benzyl Ester) Structural Analysis, Synthesis, and Application in Peptide Chemistry

Executive Summary

H-Hyp-OBzl (L-4-trans-Hydroxyproline benzyl ester) is a critical amino acid derivative employed primarily as a C-terminal building block in the synthesis of collagen-mimetic peptides and pharmaceutical intermediates. By masking the carboxylic acid of hydroxyproline with a benzyl ester, this compound enables C-to-N peptide chain elongation while maintaining orthogonality to common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

This guide provides a rigorous technical analysis of H-Hyp-OBzl, detailing its physicochemical properties, a validated synthesis protocol using the thionyl chloride activation method, and its strategic utility in drug development.

Part 1: Chemical Identity & Structural Analysis

The core structure of H-Hyp-OBzl consists of the non-proteinogenic amino acid trans-4-hydroxy-L-proline esterified with a benzyl group. It is most commonly supplied and stored as the hydrochloride salt (HCl) to prevent autopolymerization and ensure long-term stability.

Physicochemical Data Table

| Property | Specification |

| Common Name | H-Hyp-OBzl · HCl |

| IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |

| CAS Number (HCl Salt) | 62147-27-7 |

| CAS Number (Free Base) | 68172-39-4 |

| Molecular Formula | C₁₂H₁₅NO₃[1] · HCl |

| Molecular Weight | 257.71 g/mol (Salt) / 221.25 g/mol (Free Base) |

| Melting Point | 142–144 °C |

| Solubility | Soluble in water, methanol, ethanol; slightly soluble in chloroform. |

Structural Diagram: Chemical Connectivity

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the stereochemistry at the C2 and C4 positions which is vital for collagen triple-helix stability.

Figure 1: Structural connectivity of H-Hyp-OBzl·HCl showing functional domains.

Part 2: Synthesis & Preparation Protocol

The most robust method for synthesizing H-Hyp-OBzl is the Thionyl Chloride (SOCl₂)-mediated esterification . This method generates the acyl chloride intermediate in situ, which reacts with benzyl alcohol. This approach is preferred over acid-catalyzed Fisher esterification due to higher yields and easier purification.

Validated Experimental Protocol

Reagents:

-

L-Hydroxyproline (Trans-4-hydroxy-L-proline)

-

Benzyl Alcohol (BnOH) - Reagent & Solvent

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (Et₂O) - Precipitation solvent

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Cool the flask to 0°C in an ice bath.

-

Activation: Add Benzyl Alcohol (10-15 eq) to the flask. Slowly add Thionyl Chloride (1.2 eq) dropwise over 20 minutes.

-

Addition: Add L-Hydroxyproline (1.0 eq) in a single portion.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir continuously for 12–16 hours . The solution should become clear as the amino acid dissolves and reacts.

-

Note: If the solution remains cloudy, heat gently to 40°C for 1 hour.

-

-

Precipitation: Pour the reaction mixture slowly into a large volume (10x) of cold Diethyl Ether with vigorous stirring. The product, H-Hyp-OBzl[1][4][5]·HCl, will precipitate as a white solid.[3]

-

Purification: Filter the solid and wash extensively with cold ether to remove excess benzyl alcohol. Recrystallize from Ethanol/Ether if higher purity is required.[2]

Reaction Mechanism Workflow

Figure 2: Thionyl chloride-mediated synthesis pathway for H-Hyp-OBzl.

Part 3: Applications in Peptide Synthesis

H-Hyp-OBzl is indispensable in Solution Phase Peptide Synthesis and as a starting material for Solid Phase Peptide Synthesis (SPPS) linkers.

Orthogonal Protection Strategy

The Benzyl (Bzl) ester is stable to acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid - TFA). This allows H-Hyp-OBzl to serve as the C-terminal anchor while the peptide chain is grown at the N-terminus using Boc-chemistry.

-

Stability: Stable to TFA (50%), dilute HCl.

-

Cleavage: Removed by Hydrogenolysis (H₂/Pd-C) or strong anhydrous acid (HF, TFMSA).

Collagen Mimetic Peptides

Hydroxyproline is essential for the stereoelectronic effects that stabilize the collagen triple helix. Using H-Hyp-OBzl allows researchers to synthesize (Pro-Hyp-Gly)ₙ repeats in solution before coupling them to larger fragments.

Peptide Coupling Workflow

The following diagram demonstrates a typical coupling cycle using H-Hyp-OBzl as the C-terminal acceptor.

Figure 3: Standard solution-phase coupling workflow using H-Hyp-OBzl.

Part 4: Quality Control & Characterization

To ensure the integrity of peptide synthesis, H-Hyp-OBzl must meet specific purity criteria.

-

HPLC Analysis: Purity should be >98%. Impurities often include free Hydroxyproline (failed esterification) or Benzyl Alcohol (incomplete washing).

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 222.1 m/z (corresponding to the free base mass + proton).

-

-

Optical Rotation: Specific rotation [α]D is a critical check for racemization.

-

Typical value: [α]₂₀/D approx -33.0° (c=1 in MeOH). Significant deviation suggests racemization at the alpha-carbon.

-

References

-

Sigma-Aldrich. (n.d.). H-Hyp-OBzl·HCl Product Specification and Safety Data Sheet. Retrieved from

-

Chem-Impex International. (n.d.). Trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from

- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

-

Watanabe Chemical. (n.d.). H-Hyp-OBzl·HCl Technical Data. Retrieved from

Sources

Molecular Identity and Physicochemical Profiling

Title: Comprehensive Technical Guide to H-Hyp-OBzl: Chemical Properties, Synthesis Workflows, and Applications in Peptide Engineering

Executive Summary In the highly specialized field of peptide synthesis and biomaterial engineering, the strategic selection of protecting groups dictates the success of complex molecular assemblies. H-Hyp-OBzl (L-4-Hydroxyproline benzyl ester) serves as a critical building block, particularly in the synthesis of collagen mimetics and targeted pharmaceuticals. This whitepaper provides an in-depth technical analysis of H-Hyp-OBzl, distinguishing its salt forms and structural variants, elucidating its mechanistic advantages in orthogonal protection schemes, and providing field-proven protocols for its application.

The nomenclature surrounding hydroxyproline derivatives can often lead to costly procurement and synthetic errors. "H-Hyp-OBzl" typically refers to the C-terminal benzyl ester of L-trans-4-hydroxyproline. Because the free base is prone to instability and diketopiperazine formation, it is overwhelmingly utilized and commercially supplied as a hydrochloride salt (H-Hyp-OBzl·HCl )[1].

It is imperative for researchers to distinguish this C-terminal ester from side-chain ether derivatives, such as Fmoc-Hyp(Bzl)-OH (CAS 174800-02-3), where the benzyl group protects the hydroxyl oxygen rather than the carboxylate[2].

Table 1: Quantitative Physicochemical Data of H-Hyp-OBzl Variants

| Property | H-Hyp-OBzl (Free Base) | H-Hyp-OBzl·HCl (Hydrochloride Salt) |

| CAS Number | 68172-39-4[3] | 62147-27-7[1] |

| Synonyms | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate[4] | L-4-Hydroxy-proline benzyl ester hydrochloride; trans-L-4-Hydroxy-Proline Benzyl Ester HCl[5] |

| Molecular Formula | C₁₂H₁₅NO₃[3] | C₁₂H₁₅NO₃·HCl (or C₁₂H₁₆ClNO₃)[1] |

| Molecular Weight | 221.25 g/mol [3] | 257.71 - 257.73 g/mol [1] |

| Melting Point | N/A (Often an oil/amorphous) | 162 - 165 °C[5] |

| Optical Rotation | N/A | [α]20/D −37±2° (c = 1% in methanol)[5] |

| Appearance | Viscous liquid / off-white solid | White to off-white crystalline powder[6] |

Mechanistic Role in Peptide Synthesis

The primary utility of H-Hyp-OBzl lies in solution-phase peptide synthesis (SPPS) and the construction of specialized di/tripeptide cassettes prior to solid-phase integration.

The Causality of Benzyl Protection: Why choose a benzyl (-OBzl) ester over a methyl (-OMe) or ethyl (-OEt) ester? The decision is rooted in chemoselectivity and the prevention of epimerization. Methyl and ethyl esters typically require saponification (base-catalyzed hydrolysis using LiOH or NaOH) for removal. In peptides containing stereocenters sensitive to base-catalyzed racemization, saponification is a high-risk operation.

Conversely, the benzyl ester provides robust protection against the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This creates a perfectly orthogonal system when paired with Boc-protected amino acids, ensuring structural integrity during the elongation of collagen-like sequences (e.g., Pro-Hyp-Gly repeats)[6].

Orthogonal Deprotection Strategy

Orthogonal cleavage pathways for Boc-AA-Hyp-OBzl demonstrating selective N- or C-terminal extension.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. These methodologies are designed to prevent common pitfalls such as diketopiperazine (DKP) formation, which is highly prevalent in proline/hydroxyproline dipeptides.

Protocol A: Solution-Phase Coupling of Boc-AA-OH with H-Hyp-OBzl·HCl

Objective: Synthesize a fully protected dipeptide while preventing premature cyclization.

-

Preparation: Dissolve 1.0 equivalent of Boc-AA-OH (e.g., Boc-Pro-OH) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.

-

Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 15 minutes at 0 °C to form the active ester.

-

Neutralization & Addition: In a separate flask, suspend 1.05 equivalents of H-Hyp-OBzl·HCl in DCM. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to liberate the free base. Crucial Causality: The slight excess of DIPEA ensures complete neutralization of the HCl salt, which is necessary for the nucleophilic attack of the secondary amine.

-

Coupling: Transfer the neutralized H-Hyp-OBzl solution to the activated Boc-AA-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Ninhydrin stain should show the disappearance of the free amine (H-Hyp-OBzl).

-

Workup: Wash the organic layer sequentially with 5% KHSO₄ (aq) (removes unreacted amine), saturated NaHCO₃ (aq) (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester

Objective: Cleave the C-terminal benzyl ester under neutral conditions to yield Boc-AA-Hyp-OH, ready for solid-phase loading or further solution-phase coupling.

-

Solvent Selection: Dissolve the purified Boc-AA-Hyp-OBzl in HPLC-grade Methanol or Ethanol. Note: Avoid halogenated solvents (like DCM) as they can poison the palladium catalyst.

-

Catalyst Addition: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10% loading). Safety Causality: Pd/C is highly pyrophoric when dry. Always purge the flask with Argon/Nitrogen before and after adding the catalyst to prevent solvent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm). Stir vigorously at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor by LC-MS. The mass spectrum should indicate a shift of -90 Da (loss of the benzyl group, C₇H₆).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Causality: Direct filtration through standard paper will result in fine palladium particulates contaminating the API, which can cause heavy metal toxicity in downstream biological assays. Wash the Celite pad thoroughly with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the free carboxylic acid (Boc-AA-Hyp-OH) as a white foam/solid.

Applications in Drug Development and Biomaterials

The unique structural rigidity imparted by the pyrrolidine ring of hydroxyproline, combined with the hydrogen-bonding capability of its hydroxyl group, makes H-Hyp-OBzl a cornerstone in modern therapeutic development[6].

-

Collagen Mimetics: The compound serves as a critical intermediate in synthesizing Triple Helical Peptides (THPs). These mimetics are used to study collagen-related disorders (e.g., osteogenesis imperfecta) and to engineer biocompatible hydrogels for wound healing and tissue engineering[6].

-

Chiral Drug Scaffolds: As a stereochemically pure chiral pool reagent, the (2S,4R) configuration of H-Hyp-OBzl is utilized to synthesize complex chiral drug molecules, including ACE inhibitors and novel antineoplastic agents. The orthogonal protection allows for selective modification of the side-chain hydroxyl group (e.g., via Mitsunobu inversion or etherification) before the C-terminus is deprotected[7].

References

-

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7. ichemical.com. Available at:[Link]

-

H-Hyp-Obzl | C12H15NO3 | CID 6993393 - PubChem. nih.gov. Available at:[Link]

Sources

- 1. L-4-Hydroxy-proline benzyl ester hydrochloride | CAS 62147-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH | CymitQuimica [cymitquimica.com]

- 3. 68172-39-4|H-Hyp-Obzl|BLD Pharm [bldpharm.com]

- 4. benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | C12H15NO3 | CID 6993393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7 - iChemical [ichemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. arborpharmchem.com [arborpharmchem.com]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of H-Hyp(Obzl) Peptides

Abstract & Strategic Overview

This guide details the synthesis of peptides containing

The Core Challenge: The "H-Hyp-Obzl" motif implies the use of Boc-Hyp(Bzl)-OH as the building block. The benzyl ether protection on the hydroxyl group is stable to the repetitive TFA acidolysis used to remove the N-terminal Boc group, but requires strong acid (HF or TFMSA) for final removal.[2]

Critical Success Factors:

-

Resin Selection: Use PAM (phenylacetamidomethyl) resin over standard Merrifield resin to prevent premature peptide chain loss during TFA deprotection cycles [1].

-

Diketopiperazine (DKP) Mitigation: Hydroxyproline at the C-terminus is highly prone to DKP formation, leading to dipeptide deletion. This protocol employs the Cesium Salt Method for loading and In Situ Neutralization to suppress this side reaction [2].

-

Cleavage Safety: The use of anhydrous Hydrogen Fluoride (HF) is required.[3][4] Strict adherence to the "Low-High" cleavage protocol is necessary to prevent benzyl cation alkylation of sensitive residues (Tyr, Trp, Met).

Materials & Reagents Preparation

Table 1: Reagent Specifications

| Component | Grade/Specification | Purpose |

| Amino Acid | Boc-Hyp(Bzl)-OH (>99% L-isomer) | Main Building Block |

| Resin | Boc-Gly-PAM Resin or PAM Resin (0.5–0.8 mmol/g) | Solid Support (PAM provides acid stability) |

| Deprotection | 50% TFA in DCM (v/v) + 0.5% Indole | Removal of N-terminal Boc group |

| Neutralization | 10% DIEA in DCM (v/v) | Neutralizing amine salts |

| Coupling | 0.5M HBTU in DMF / 1.0M DIEA in NMP | Activator (Fast coupling to beat DKP) |

| Cleavage | Anhydrous HF / p-Cresol / p-Thiocresol | Final resin cleavage & side-chain removal |

Experimental Protocol

Phase 1: Resin Loading (The Gisin Method)

Target: Attachment of the first amino acid to PAM resin without racemization.

Why this matters: Direct esterification using standard coupling agents often leads to racemization of the C-terminal residue. The Cesium Salt method avoids this [3].

-

Salt Formation: Dissolve Boc-Hyp(Bzl)-OH (1.0 eq relative to resin capacity) in EtOH/H2O (1:1). Adjust pH to 7.0 using 20% aqueous

. -

Drying: Evaporate to dryness.[3] Re-dissolve in dry DMF and evaporate again (2x) to remove all traces of water (azeotropic drying).

-

Reaction: Suspend PAM resin in dry DMF. Add the dried Boc-AA-Cs salt (1.5 eq).

-

Incubation: Stir at 50°C for 12–24 hours.

-

Capping: Add acetic anhydride (10 eq) and DIEA (10 eq) for 30 mins to block unreacted sites.

-

Validation: Perform a quantitative Ninhydrin test (or Picric Acid test for Pro/Hyp) to determine loading efficiency.

Phase 2: The Elongation Cycle (Boc/Bzl)

Target: Iterative peptide assembly.

This protocol uses In Situ Neutralization to maximize coupling efficiency and minimize aggregation.

Step-by-Step Cycle:

-

Wash: DCM (3 x 1 min).

-

Deprotection: 50% TFA/DCM (1 x 1 min flow wash, then 1 x 20 min batch reaction).

-

Wash: DCM (3 x 1 min). Crucial: Remove excess TFA.

-

Coupling (In Situ):

-

Dissolve Boc-AA-OH (4.0 eq) and HBTU (3.9 eq) in DMF.

-

Add DIEA (8.0 eq) immediately before adding to the resin.

-

Mechanism:[5][6][7] The excess DIEA neutralizes the resin-bound amine salt and activates the incoming amino acid simultaneously. This reduces the time the free amine spends in a neutral state, suppressing DKP formation [2].[5]

-

Reaction time: 10–30 minutes.

-

-

Monitor: Kaiser Test (primary amines) or Chloranil Test (secondary amines like Pro/Hyp).

Phase 3: HF Cleavage (The "Low-High" Procedure)

Target: Detachment from resin and removal of Bzl groups.

Safety Warning: HF is lethal upon contact. Use a specialized Teflon vacuum line.

-

Low HF (Scavenger Phase):

-

Mix Resin : DMS : p-Cresol : HF (1 : 3 : 0.5 : 0.5).

-

React at 0°C for 2 hours.

-

Function: Removes most Bzl groups via an

mechanism, avoiding carbocation generation.

-

-

Evacuation: Remove HF and DMS under high vacuum.

-

High HF (Final Cleavage):

-

Re-charge vessel with anhydrous HF (90%) and p-Cresol (10%).

-

React at -5°C to 0°C for 45 minutes.

-

Function: Cleaves the PAM linker and any stubborn protecting groups (

mechanism).

-

-

Work-up: Precipitate peptide in cold diethyl ether. Centrifuge, dissolve in 50% Acetic Acid/Water, and lyophilize.

Critical Mechanism: Preventing DKP Formation[5][8]

When Hyp(Bzl) or Pro is the second residue from the resin (dipeptide stage), the free amine can back-bite the resin ester linkage, forming a cyclic Diketopiperazine (DKP) and cleaving the dipeptide from the resin.

Visualizing the Risk:

Figure 1: Mechanism of Diketopiperazine (DKP) formation. This side reaction is most prevalent after deprotecting the second amino acid. Counteract by using rapid "In Situ Neutralization" coupling protocols.

Workflow Visualization

The following diagram outlines the complete Boc-SPPS cycle optimized for Hyp(Bzl) integration.

Figure 2: Optimized Boc-SPPS Cycle. Note the direct transition from Wash to Coupling (In Situ Neutralization) to minimize the lifespan of the free amine, reducing aggregation and side reactions.

Troubleshooting & QC

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Early) | Missing dipeptide mass | DKP Formation | Use 2x coupling for the 3rd residue; Ensure rapid neutralization. |

| Incomplete Coupling | Positive Chloranil Test | Steric hindrance of Hyp | Use HATU instead of HBTU; Increase temp to 40°C (carefully). |

| Side Chain Mod | Mass +106 Da (Benzyl) | Incomplete HF cleavage | Repeat "High HF" step; Ensure anhydrous conditions. |

| Scavenger Adducts | Mass +108 Da (Cresol) | Alkylation of Trp/Tyr | Use "Low-High" HF protocol strictly; increase scavenger ratio. |

References

-

Mitchell, A. R., et al. (1978). "Preparation and properties of aminomethyl-polystyrene-resin supports for solid-phase peptide synthesis." Journal of Organic Chemistry.

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.

-

Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta.

-

Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. Benzyl Ethers [organic-chemistry.org]

How to use H-Hyp-Obzl in solution-phase peptide synthesis

Application Note: Strategic Utilization of H-Hyp-Obzl in Solution-Phase Peptide Synthesis

Abstract

This technical guide details the protocol for utilizing L-4-trans-Hydroxyproline benzyl ester (H-Hyp-Obzl), specifically its hydrochloride salt, in solution-phase peptide synthesis. H-Hyp-Obzl is a critical building block for collagen-mimetic peptides and specific protease inhibitors. This document addresses the unique physicochemical challenges of this building block—specifically the steric hindrance of the secondary amine, the nucleophilicity of the unprotected hydroxyl group, and the risk of diketopiperazine (DKP) formation.

Introduction & Strategic Context

H-Hyp-Obzl serves as a C-terminal protected derivative of hydroxyproline. In solution-phase synthesis, the benzyl ester (Obzl) provides a robust "semi-permanent" protection that is orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc), but easily removed via catalytic hydrogenation (neutral conditions).

Key Application Areas:

-

Collagen Mimetics: Synthesis of Pro-Hyp-Gly repeats.

-

Stapled Peptides: Utilizing the 4-hydroxyl group for post-synthetic functionalization or cyclization.

-

Biomaterials: Precursor for poly(hydroxyproline) ester synthesis.

Chemical Profile

| Property | Specification |

| Compound Name | H-Hyp-Obzl · HCl (L-4-trans-Hydroxyproline benzyl ester hydrochloride) |

| CAS Number | 62147-27-7 |

| Molecular Weight | 257.73 g/mol (HCl salt); 221.25 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMF. Sparingly soluble in DCM/EtOAc (as salt). |

| pKa (approx) | ~10.6 (secondary amine) |

Strategic Considerations

A. The Hydroxyl Group: To Protect or Not?

The 4-hydroxyl group on the pyrrolidine ring is a secondary alcohol. In standard carbodiimide-mediated couplings (e.g., EDC/HOBt), the nucleophilicity of the secondary amine (

-

Risk Factor: If using highly reactive acylating agents (e.g., acid chlorides) or excess base, O-acylation becomes a significant side reaction.

B. Steric Hindrance & Coupling Efficiency

Hydroxyproline is a secondary amine. It is more sterically hindered than primary amino acids (e.g., Gly, Ala).

-

Implication: Coupling reactions require efficient activation (e.g., EDC/HOBt or HATU) and slightly longer reaction times compared to standard amino acids.

C. Diketopiperazine (DKP) Formation

While H-Hyp-Obzl itself is stable, dipeptide esters containing Pro/Hyp at the C-terminus (e.g., H-Xaa-Hyp-Obzl) are extremely prone to spontaneous cyclization to form DKPs, releasing benzyl alcohol.

-

Control: Never store dipeptide esters in their free-base form. Keep them protonated (TFA or HCl salts) until the moment of the next coupling.

Experimental Protocols

Protocol A: Preparation of Free Amine (H-Hyp-Obzl)

Rationale: Commercial H-Hyp-Obzl is supplied as the HCl salt to prevent degradation. Direct use of the salt in coupling requires in situ neutralization (e.g., with DIPEA/NMM), which can precipitate salts and obscure reaction monitoring. For high-purity applications, we recommend a biphasic extraction ("Free-basing") prior to coupling.

Materials:

-

Ethyl Acetate (EtOAc)[3]

-

Saturated Aqueous Sodium Bicarbonate (

) -

Brine (Sat. NaCl)

Step-by-Step:

-

Dissolution: Dissolve 1.0 equivalent of H-Hyp-Obzl · HCl in a minimal volume of water (approx. 5 mL per gram).

-

Partition: Transfer to a separatory funnel. Add 10 volumes of EtOAc.

-

Neutralization: Carefully add saturated

(approx. 20 mL per gram of starting material). Shake vigorously for 2 minutes.-

Checkpoint: The organic layer contains the free amine. The aqueous layer retains the chloride counterions.

-

-

Separation: Collect the organic layer.[4] Re-extract the aqueous layer once with fresh EtOAc to maximize yield.

-

Drying: Combine organic layers, wash once with brine, and dry over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 35°C.

-

Result: A viscous, colorless to pale yellow oil (Free Base). Use immediately.

-

Protocol B: Peptide Coupling (EDC/HOBt Method)

Rationale: The EDC/HOBt method is chosen for its scalability and ease of workup. The urea byproduct is water-soluble, simplifying purification compared to DCC (which forms insoluble DCU).

Reaction Scheme: Boc-AA-OH + H-Hyp-Obzl (free) + EDC/HOBt -> Boc-AA-Hyp-Obzl

Materials:

-

N-protected Amino Acid (e.g., Boc-Gly-OH) (1.1 eq)

-

H-Hyp-Obzl (Free base from Protocol A) (1.0 eq)

-

EDC[5] · HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DCM (Dichloromethane) or DMF (Dimethylformamide) - Note: Use DMF if the amino acid is insoluble in DCM.

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM (0.1 M concentration). Stir at 0°C (ice bath) for 10 minutes.

-

Addition of Coupling Agent: Add EDC · HCl to the cold mixture. Stir for 15 minutes.

-

Coupling: Add the H-Hyp-Obzl (dissolved in a small amount of DCM) dropwise to the activated mixture.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

-

Validation: Monitor by TLC (System: EtOAc/Hexane or CHCl3/MeOH). Stain with Ninhydrin (for free amine consumption) and UV (for benzyl ester).

-

-

Workup:

-

Dilute with excess EtOAc.

-

Wash 3x with 1M

(removes unreacted amine and EDC). -

Wash 3x with Sat.

(removes unreacted acid and HOBt). -

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

Visualizing the Coupling Logic:

Caption: Workflow for coupling H-Hyp-Obzl showing the critical free-basing and activation convergence.

Protocol C: Deprotection (Catalytic Hydrogenolysis)

Rationale: The benzyl ester is cleaved by hydrogenolysis to yield the free carboxylic acid.[3] This method is mild and preserves Boc/Fmoc groups (if Fmoc is not exposed to base).

Materials:

-

Substrate: Peptide-Hyp-Obzl

-

Catalyst: 10% Pd/C (Palladium on Carbon) - Caution: Pyrophoric when dry.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[4]

-

Hydrogen Source:

Balloon or Ammonium Formate (Transfer Hydrogenation).

Step-by-Step:

-

Preparation: Dissolve the peptide in MeOH (approx. 10 mL/g).

-

Inerting: Flush the flask with Nitrogen (

) gas. -

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide substrate) under nitrogen flow.

-

Hydrogenation:

-

Method A (Balloon): Evacuate the flask and backfill with

(repeat 3x). Stir vigorously under -

Method B (Transfer): Add Ammonium Formate (5 eq) and reflux mildy (requires heating).

-

-

Monitoring: Check TLC. The starting material (UV active due to Benzyl) will disappear. The product (Free acid) is usually more polar and UV inactive (unless the peptide has other chromophores).

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with MeOH.[3]

-

Isolation: Concentrate the filtrate to obtain the C-terminal free acid peptide.

Deprotection Pathway:

Caption: Mechanism of Benzyl ester cleavage via catalytic hydrogenolysis.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete coupling due to steric hindrance of Hyp. | Switch to HATU/HOAt (requires DIPEA). Increase reaction time to 18h. |

| O-Acylation | Reaction pH > 8 or use of acid chlorides. | Maintain pH < 7.5 during coupling.[6] Use carbodiimide chemistry (EDC/DCC) rather than anhydrides. |

| Racemization | Over-activation or high temperature. | Keep coupling at 0°C initially. Avoid HOBt if using phenacyl esters (use HOAt instead). |

| DKP Formation | N-terminal deprotection of a dipeptide ester. | Critical: If removing the N-protecting group of PG-AA-Hyp-Obzl, do so in acidic conditions and immediately couple the next amino acid. Do not leave as a free base. |

References

- Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag. (Standard text for DKP and coupling mechanisms).

Sources

Application Note: Strategic Coupling Reagents for H-Hyp-OBzl in Solution-Phase Peptide Synthesis

Executive Overview

L-4-Hydroxyproline benzyl ester hydrochloride (H-Hyp-OBzl·HCl) is an indispensable building block in the synthesis of collagen-mimetic peptides, functionalized biomaterials, and chiral pharmaceuticals. Because its C-terminus is protected by a benzyl (Bzl) ester, it is predominantly utilized in solution-phase peptide synthesis (SPS) or as a C-terminal fragment in convergent synthesis.

However, coupling an incoming amino acid to H-Hyp-OBzl presents a notorious dual-challenge for peptide chemists: overcoming the severe steric hindrance of the secondary pyrrolidine amine while simultaneously preventing the undesired acylation of the unprotected secondary hydroxyl (-OH) group on the same ring. This application note details field-proven, causality-driven methodologies for selecting and utilizing coupling reagents to achieve high-yielding, chemoselective N-acylation.

Mechanistic Challenges: The N- vs. O-Acylation Competition

The molecular topology of H-Hyp-OBzl forces a kinetic competition during amide bond formation. The secondary amine of the pyrrolidine ring imposes significant steric bulk, which inherently decelerates the N-acylation kinetics compared to primary amines. Concurrently, the unprotected secondary hydroxyl group at the C4 position acts as a competing nucleophile.

While secondary alcohols (such as those in Hydroxyproline and Threonine) are generally less prone to acylation than primary alcohols (e.g., Serine), the depressed rate of N-acylation in proline derivatives creates a dangerous kinetic window[1]. If the activated amino acid ester is excessively reactive, or if coupling reagents are used in stoichiometric excess, O-acylation will aggressively compete with N-acylation, leading to branched byproducts and catastrophic yield losses[1].

Mechanistic pathway of H-Hyp-OBzl coupling highlighting N- vs. O-acylation competition.

Reagent Profiling & Causality

To successfully navigate this kinetic competition, the choice of coupling reagent must perfectly balance high electrophilicity (to overcome steric hindrance) with strict chemoselectivity (to ignore the hydroxyl group).

-

EDC·HCl / OxymaPure (The Solution-Phase Standard): OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior additive that forms an active ester highly reactive toward amines but with minimal O-acylation tendencies[2]. When paired with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this system becomes ideal for solution-phase synthesis. EDC and its urea byproduct are highly water-soluble, allowing for a self-validating purification via simple aqueous extraction[3].

-

HATU / NMM (For Highly Hindered Substrates): HATU is the gold standard for difficult, sterically hindered couplings[4]. However, its extreme reactivity drastically increases the risk of O-acylation on the Hyp residue[5]. It must only be deployed when coupling highly hindered incoming amino acids (e.g., Aib or N-methylated residues), and strictly at a 1:1 stoichiometry to starve the reaction of excess active ester once the amine is consumed.

Quantitative Reagent Comparison

| Coupling System | Relative N-Acylation Kinetics | O-Acylation Risk (on Hyp) | Epimerization Control | Byproduct Aqueous Solubility | Ideal Use Case |

| EDC·HCl / OxymaPure | Moderate-Fast | Low | Excellent | High (Self-validating workup) | Standard solution-phase coupling |

| DIC / OxymaPure | Moderate-Fast | Low | Excellent | Low (Forms organic-soluble DIU) | Base-free or automated synthesis |

| HATU / NMM | Very Fast | High (Requires strict 1:1 eq) | Good | Low (Requires basic washes) | Highly hindered incoming AA |

| DCC / HOBt | Slow | Moderate | Moderate | Insoluble (Forms DCU precipitate) | Legacy protocols (Not recommended) |

Experimental Workflows

Protocol A: Chemoselective Solution-Phase Coupling (EDC·HCl / OxymaPure)

Self-Validating Principle: The use of water-soluble EDC·HCl ensures that any unreacted coupling reagent and its urea byproduct partition into the aqueous layer during workup[3]. If the organic layer yields a pure product via TLC/HPLC, the workup mechanics inherently validate the reagent choice and reaction completion.

-

Freebasing the Amine: Dissolve H-Hyp-OBzl·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N-Methylmorpholine (NMM) (1.05 eq) dropwise.

-

Causality: H-Hyp-OBzl is supplied as an HCl salt to prevent auto-diketopiperazine formation. NMM (pKa ~7.4) is chosen over stronger bases like DIPEA because it is perfectly tuned to neutralize the HCl salt without creating a highly basic environment that could trigger Fmoc deprotection or epimerization during the long solution-phase coupling.

-

-

Pre-activation: In a separate flask, dissolve Fmoc-AA-OH (1.05 eq) and OxymaPure (1.05 eq) in a minimal volume of DMF/DCM (1:4). Add EDC·HCl (1.05 eq) and stir for 10 minutes at 0°C.

-

Causality: Pre-activation ensures the carboxylic acid is fully converted to the Oxyma active ester before encountering the unprotected -OH of Hyp, preventing direct reaction between the carbodiimide and the hydroxyl group.

-

-

Coupling: Transfer the pre-activated mixture to the H-Hyp-OBzl solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the amine via TLC (n-hexane/EtOAc, Ninhydrin stain).

-

Self-Validating Workup:

-

Dilute the reaction mixture with excess DCM.

-

Wash with 5% KHSO4 (3x) to remove unreacted NMM and any trace unreacted amine.

-

Wash with 5% NaHCO3 (3x) to remove unreacted Fmoc-AA-OH, OxymaPure, and the water-soluble EDC-urea byproduct.

-

Wash with Brine (1x), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Protocol B: High-Efficiency Coupling for Hindered Substrates (HATU / NMM)

Self-Validating Principle: By strictly limiting the active ester to 1.0 equivalent, the reaction terminates precisely when the secondary amine is fully consumed, leaving no active ester to attack the secondary hydroxyl group.

-

Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in minimal anhydrous DMF.

-

Causality: Strict 1.0 equivalent stoichiometry is the primary defense against O-acylation when using uronium-based reagents[4].

-

-

Activation: Add NMM (2.0 eq) to the mixture at 0°C. Stir for exactly 2 minutes.

-

Causality: Prolonged pre-activation with HATU leads to the formation of unreactive guanidinium byproducts. 2 minutes is the optimal kinetic window.

-

-

Coupling: Add H-Hyp-OBzl·HCl (1.0 eq) directly to the activated mixture. Stir at room temperature for 1-2 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Perform the standard acidic/basic aqueous washes as described in Protocol A.

-

Note: The HOAt byproduct generated by HATU is more lipophilic than OxymaPure; ensure rigorous NaHCO3 washing to validate its complete removal.

-

References

1.[1] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications URL: 2.[2] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega URL: 3.[4] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | European Peptide Society / NIH URL: 4.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem URL: 5.[5] Coupling Reagents | AAPPTEC URL:

Sources

Advanced Protocol for the Deprotection of Benzyl Esters from Hydroxyproline Derivatives (H-Hyp-OBzl)

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Strategic Rationale

The synthesis of complex peptides, collagen mimics, and Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers (such as von Hippel-Lindau (VHL) E3 ligase ligands) relies heavily on the precise manipulation of functionalized amino acids [1]. Among these, trans-L-4-Hydroxyproline benzyl ester (H-Hyp-OBzl) serves as a critical building block.

In peptide chemistry, the C-terminal benzyl ester is strategically selected for its robust stability under acidic conditions and its strict orthogonality to the Boc (tert-butoxycarbonyl) protecting group [2]. However, the removal of the benzyl group must be executed with high precision to preserve the stereochemical integrity of the hydroxyproline ring. The electronegative 4-hydroxyl group enforces a specific Cγ-exo ring pucker via the gauche effect, which is an absolute requirement for the structural stability of downstream collagen triple helices and PROTAC target recognition [3].

Mechanistic Causality of Deprotection Strategies

As an application scientist, selecting the correct deprotection method requires understanding the underlying causality of the reaction mechanisms:

-

Catalytic Hydrogenolysis (The Gold Standard): The reductive cleavage of the benzyl ester using Palladium on Carbon (Pd/C) and Hydrogen gas (H₂) is the preferred method. Causality: The palladium surface adsorbs both the hydrogen gas and the aromatic benzyl ring. It selectively reduces the C-O bond of the ester without interacting with the sensitive α-carbon (C2) or the secondary amine. This guarantees zero epimerization. Furthermore, the reaction yields only the free carboxylic acid and toluene (a volatile byproduct), making purification trivial [2].

-

Base-Catalyzed Saponification (The Alternative): When hydrogenolysis is contraindicated—such as in the presence of sulfur-containing amino acids (e.g., Methionine or Cysteine) which poison the palladium catalyst [4]—saponification via Lithium Hydroxide (LiOH) is utilized. Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. LiOH is chosen over NaOH because the lithium cation tightly coordinates the tetrahedral intermediate, providing a milder reaction environment that minimizes the risk of base-catalyzed racemization at the α-carbon.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative data dictating the choice of deprotection strategy for H-Hyp-OBzl.

| Parameter | Catalytic Hydrogenolysis (Pd/C, H₂) | Base-Catalyzed Saponification (LiOH) |

| Primary Mechanism | Reductive cleavage of the C-O bond | Nucleophilic acyl substitution |

| Stereochemical Risk | None (Preserves C2/C4 stereocenters) | Low to Moderate (Risk of C2 epimerization) |

| Orthogonality | Cleaves Benzyl, Cbz (Z); preserves Boc, Fmoc | Cleaves all esters; preserves Boc, Cbz, Fmoc |

| Reaction Time | 2–4 hours | 1–2 hours |

| Typical Yield | > 95% | 80–85% |

| Key Limitation | Catalyst poisoned by sulfur (Met, Cys) [4] | Base-sensitive side chains may degrade |

Experimental Workflows & Visualization

Mechanistic workflow of Pd/C-catalyzed hydrogenolysis of H-Hyp-OBzl.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenolysis of H-Hyp-OBzl (Preferred)

This protocol utilizes a self-validating UV-monitoring system. Since the starting material contains a UV-active benzyl ring and the product (H-Hyp-OH) does not, the disappearance of the UV signal at 254 nm confirms 100% conversion.

Materials:

-

H-Hyp-OBzl·HCl (1.0 mmol)

-

10% Palladium on Carbon (Pd/C) (10–20% w/w)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH) (20 mL)

-

Hydrogen gas (H₂) balloon

-

Celite 545

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of H-Hyp-OBzl·HCl in 20 mL of anhydrous MeOH in a 50 mL round-bottom flask. Note: MeOH is preferred over non-polar solvents as it facilitates the solubility of the highly polar zwitterionic product.

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 50 mg) to the solution. Caution: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Argon) [2].

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Finally, evacuate and backfill with H₂ gas from a balloon.

-

Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 2 to 4 hours.

-

In-Process Control (Validation): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Visualize under a 254 nm UV lamp. The reaction is complete when the UV-active starting material spot completely disappears.

-

Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of hot MeOH to ensure complete product recovery.

-

Isolation: Concentrate the filtrate under reduced pressure. Lyophilize the resulting residue from water to yield pure H-Hyp-OH as a white powder.

Protocol B: Mild Saponification (Alternative for Sulfur-Containing Sequences)

Use this method only if the hydroxyproline is part of a larger peptide sequence containing methionine or cysteine, which would poison a Pd/C catalyst.

Materials:

-

Peptide-Hyp-OBzl (1.0 mmol)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 mmol)

-

Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v)

-

1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve the benzyl ester derivative in 15 mL of THF and cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the kinetic pathway leading to α-carbon deprotonation and subsequent epimerization.

-

Hydrolysis: Dissolve 1.5 mmol of LiOH·H₂O in 5 mL of cold distilled water. Add this aqueous base dropwise to the THF solution over 10 minutes.

-

Reaction: Stir the mixture at 0 °C for 1 to 2 hours. Monitor via HPLC.

-

Quenching (Validation): Once the starting material is consumed, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0 (verify with a calibrated pH meter). Causality: Over-acidification can prematurely cleave Boc protecting groups if present.

-

Isolation: Remove the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) to remove benzyl alcohol. Lyophilize the aqueous layer to recover the deprotected product.

References

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

-

The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Application Note: H-Hyp-OBzl in the Synthesis of Bioactive Peptides and PROTACs

Executive Summary

The synthesis of complex bioactive peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) requires highly specific, orthogonally protected building blocks. H-Hyp-OBzl·HCl (trans-L-4-Hydroxyproline benzyl ester hydrochloride, CAS 62147-27-7) has emerged as a critical chiral intermediate in modern drug development[1]. By masking the C-terminus as a benzyl ester while leaving the secondary amine and side-chain hydroxyl available, this compound enables precise, directional solution-phase synthesis[2]. This application note provides mechanistic insights and self-validating protocols for utilizing H-Hyp-OBzl in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands.

Mechanistic Rationale: The Strategic Role of H-Hyp-OBzl

Orthogonal Protection in Solution-Phase Synthesis

While Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminus to a resin, solution-phase synthesis requires temporary C-terminal masking to prevent unwanted polymerization. The benzyl (Bzl) ester of H-Hyp-OBzl provides perfect orthogonality to standard N-terminal protecting groups like Boc (tert-butyloxycarbonyl)[3].

-

Stability: The benzyl ester is highly stable under the basic conditions required for amide coupling (e.g., DIPEA/HATU) and the acidic conditions used for Boc removal (e.g., TFA/DCM).

-

Cleavage: It is cleanly and quantitatively removed via catalytic hydrogenolysis (H₂ over Pd/C) under neutral conditions, preserving delicate peptide bonds and acid/base-sensitive functional groups[3][4].

Biomimicry in Targeted Protein Degradation

In the rapidly expanding field of Targeted Protein Degradation (TPD), PROTACs hijack the ubiquitin-proteasome system to degrade disease-causing proteins[5]. The VHL E3 ligase is one of the most frequently recruited ligases for this purpose. The native substrate of VHL is Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α at Proline 564, converting it to a hydroxyproline (Hyp564) residue[6].

Hyp564 is the essential, central recognition motif for the VHL E3 ligase [3][7]. Consequently, H-Hyp-OBzl serves as the perfect biomimetic starting material to build the "Left-Hand Side" (LHS) of VHL-targeting PROTACs, ensuring the correct stereochemistry (trans-L) required for VHL binding[3][4].

Fig 1: Mechanism of HIF-1α degradation via VHL, highlighting the critical role of the Hyp residue.

Physicochemical Profiling and Stoichiometry

Successful coupling of H-Hyp-OBzl requires an understanding of its physical properties and the steric challenges it presents. Hydroxyproline is a secondary amine, which inherently suffers from slower coupling kinetics compared to primary amines.

Table 1: Physicochemical Properties of H-Hyp-OBzl·HCl

| Property | Specification | Operational Significance |

| Chemical Name | trans-L-4-Hydroxyproline benzyl ester HCl | Core chiral building block for VHL ligands[1] |

| CAS Number | 62147-27-7 | Unique identifier for procurement |

| Molecular Weight | 257.72 g/mol | Required for precise stoichiometric calculations |

| Appearance | White to off-white powder | Visual indicator of purity (>98% HPLC)[1] |

| Solubility | DMF, DMSO, MeOH, H₂O | Enables versatile solution-phase chemistry[2] |

Table 2: Reagent Stoichiometry for Hindered Amide Coupling

| Reagent | Equivalents | Function / Causality |

| Boc-Tle-OH | 1.0 eq | N-protected, sterically hindered building block (tert-leucine) |

| H-Hyp-OBzl·HCl | 1.0 eq | Nucleophile; C-terminus protected to prevent polymerization |

| HATU | 1.1 eq | Superior coupling agent; forms highly reactive HOAt active ester |

| DIPEA | 4.0 eq | Neutralizes HCl, activates HATU, and maintains basicity |

| DMF | 0.1 - 0.5 M | Polar aprotic solvent; fully solubilizes all reaction components |

Self-Validating Experimental Protocols

The following workflows detail the synthesis of the protected dipeptide Boc-Tle-Hyp-OBzl , a universal precursor for VHL-based PROTACs, followed by its C-terminal deprotection[3][8].

Fig 2: Solution-phase synthetic workflow from H-Hyp-OBzl·HCl to the VHL ligand precursor.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize Boc-Tle-Hyp-OBzl by coupling Boc-tert-leucine to H-Hyp-OBzl·HCl[3][4].

-

Preparation & Dissolution:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-Tle-OH (4.63 g, 20.0 mmol) and H-Hyp-OBzl·HCl (5.15 g, 20.0 mmol) in anhydrous DMF (18 mL)[3][8].

-

Causality: DMF is utilized because its high dielectric constant solubilizes both the lipophilic Boc-amino acid and the polar hydrochloride salt. Nitrogen prevents oxidative side reactions.

-

-

Base Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (14.0 mL, 80.0 mmol) dropwise to the stirring mixture[3][4].

-

Causality: 4.0 equivalents of DIPEA are critical. One equivalent neutralizes the HCl salt of the hydroxyproline, liberating the secondary amine. The excess ensures the deprotonation of the carboxylic acid and maintains the basic environment required for HATU activation.

-

-

Activation:

-

Allow the mixture to stir for 5 minutes, then add HATU (8.36 g, 22.0 mmol) in one portion[3].

-

Causality: The 5-minute delay ensures the amine is fully liberated before the active ester is formed. HATU is chosen over EDC/HOBt because the coupling of a bulky tert-butyl side chain (Tle) to a secondary amine (Hyp) is sterically hindered. HATU forms an O-Atab active ester, which accelerates the reaction via a neighboring-group effect from the pyridine nitrogen.

-

-

Reaction:

-

Work-up (Self-Validation Step):

-

Quench the reaction by adding H₂O (150 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[3][8].

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Causality: Water quenches any unreacted active ester and removes the bulk of the DMF. The NaHCO₃ wash chemically validates the removal of any unreacted Boc-Tle-OH by converting it into a water-soluble sodium salt.

-

-

Isolation:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Protocol B: Hydrogenolytic C-Terminal Deprotection

Objective: Cleave the benzyl ester to yield the free carboxylic acid (Boc-Tle-Hyp-OH) for subsequent coupling to the Right-Hand Side (RHS) of the PROTAC[4].

-

Setup:

-

Dissolve the crude Boc-Tle-Hyp-OBzl in absolute Ethanol (EtOH).

-

Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide) under a gentle stream of nitrogen.

-

Causality: Nitrogen purging is a critical safety step to prevent the dry Pd/C catalyst from igniting the ethanol vapors.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 18 hours[3].

-

Causality: The benzyl ester undergoes hydrogenolysis, releasing toluene and the free acid. The Boc group on the N-terminus is completely stable to these reductive conditions, demonstrating the power of orthogonal protection.

-

-

Filtration:

-

Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with excess EtOH.

-

Causality: Celite traps the pyrophoric, microscopic palladium particles that would otherwise pass through standard filter paper, ensuring a metal-free final product.

-

-

Concentration:

-

Evaporate the filtrate under reduced pressure to afford Boc-Tle-Hyp-OH as a highly pure intermediate ready for downstream PROTAC assembly[4].

-

References

-

[3],[4] Vu LP, Diehl CJ, Casement R, et al. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry. 2023;66(18):12776-12811. URL: [Link]

-

[8] Hansen FK, et al. A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group. Universität Bonn (Dissertation). 2024. URL: [Link]

-

[5] Small-molecule degron mimetics for targeted protein degradation. Essays in Biochemistry. 2025. URL: [Link]

-

[6] Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review. PMC / Heliyon. 2024. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small-molecule degron mimetics for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

Application Notes & Protocols: A Step-by-Step Guide to Utilizing H-Hyp-Obzl in Automated Peptide Synthesis

Abstract

4-Hydroxyproline (Hyp) is a critical non-canonical amino acid integral to the structure and function of many biologically active peptides, notably collagen.[1] Its incorporation into synthetic peptides allows for the exploration of novel structures with enhanced stability and unique conformational properties. This guide provides a comprehensive, step-by-step protocol for the efficient incorporation of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid (H-Hyp-Obzl), most commonly used in its Fmoc-protected form, Fmoc-Hyp(Bzl)-OH, within an automated solid-phase peptide synthesizer (SPPS). We will delve into the underlying chemistry, experimental choices, potential challenges, and post-synthesis processing required to successfully utilize this versatile building block.

Introduction to Fmoc-Hyp(Bzl)-OH: A Strategic Overview

The successful synthesis of complex peptides hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[2] Fmoc-Hyp(Bzl)-OH (CAS No: 174800-02-3) is a cornerstone of this approach for introducing hydroxyproline.[3][4][5][6]

-

The Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine. It is stable to acidic conditions but is readily cleaved by a dilute solution of a secondary amine, typically piperidine in DMF, which is the standard deprotection step in the Fmoc/tBu SPPS strategy.[7]

-

The Benzyl (Bzl) Group: The side-chain hydroxyl group of hydroxyproline is protected as a benzyl ether. The Bzl group is stable to the mildly basic conditions used for Fmoc removal and the moderately acidic conditions of standard cleavage cocktails (e.g., TFA).[2][7] Its removal requires a distinct chemical step, typically catalytic hydrogenation, ensuring full orthogonality.[8][9]

This dual-protection scheme allows for the seamless integration of Hyp into a growing peptide chain on a solid support, with side-chain deprotection deferred until after the main peptide chain is assembled and cleaved from the resin.

Caption: Key functional components of the Fmoc-Hyp(Bzl)-OH amino acid.

Pre-Synthesis: Preparation and Quality Control

Meticulous preparation is paramount for a successful synthesis. The quality of reagents and precision in their preparation directly impact coupling efficiency and the purity of the final peptide.

Reagent and Material Checklist

| Reagent/Material | Grade/Purity | Supplier Example | Purpose |

| Fmoc-Hyp(Bzl)-OH | >98% HPLC[5] | MilliporeSigma, Acmec | Amino acid building block |

| Resin | 100-200 mesh | AAPPTec, Novabiochem | Solid support (e.g., Rink Amide, Wang) |

| DMF | Peptide Synthesis Grade | Fisher Scientific | Primary solvent |

| DCM | Anhydrous | VWR | Solvent for washing and swelling |

| Piperidine | >99% | Acros Organics | Fmoc deprotection |

| Coupling Reagent (e.g., HATU) | >98% | Chem-Impex, Bachem | Carboxyl group activation |

| Base (e.g., DIPEA) | >99.5% | Alfa Aesar | Activation and neutralization |

| TFA | >99% | Halocarbon | Cleavage from resin |

| Scavengers (TIS, H₂O, DODT) | Reagent Grade | TCI America | Cation scavenging during cleavage |

| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Catalyst for Benzyl group removal |

| Hydrogen Source | H₂ gas or Formic Acid | Airgas, Sigma-Aldrich | Reductant for hydrogenolysis |

Handling and Dissolving Fmoc-Hyp(Bzl)-OH

-

Storage: Store Fmoc-Hyp(Bzl)-OH at 2-8°C in a desiccated environment to prevent degradation.[5]

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount in a clean, dry container.

-

Dissolution: Dissolve the amino acid in high-purity DMF to the desired concentration (typically 0.2 to 0.5 M). Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear before placing it on the synthesizer.

Core Synthesis Protocol: Automated Incorporation

The following protocol details a single coupling cycle for Fmoc-Hyp(Bzl)-OH using a standard automated peptide synthesizer. The process is iterative for each amino acid in the sequence.

Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.

Step-by-Step Synthesizer Workflow

-

Resin Swelling: Begin by swelling the resin in DMF for at least 30 minutes to ensure all reactive sites are accessible.

-

Fmoc Deprotection:

-

Action: Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

-

Duration: Typically 1 x 3 minutes followed by 1 x 7 minutes.

-

Mechanism: The secondary amine acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free α-amine and dibenzofulvene, which is subsequently scavenged by piperidine.[7]

-

-

Washing:

-

Action: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and dibenzofulvene. Inadequate washing can neutralize the subsequent activation reagents.

-

-

Coupling (Activation & Delivery):

-

Action: In a separate vessel, pre-activate the Fmoc-Hyp(Bzl)-OH. A solution of the amino acid (4-5 eq.), a coupling reagent like HATU (3.9 eq.), and a base like DIPEA (8-10 eq.) in DMF is prepared and allowed to react for several minutes. This mixture is then delivered to the reaction vessel containing the resin.

-

Duration: 45-90 minutes. Coupling of proline and its derivatives can be slower due to steric hindrance from the cyclic side chain.[10][11]

-

Mechanism: HATU, an aminium salt, reacts with the carboxylate of the amino acid (formed by DIPEA) to generate a highly reactive OAt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the peptide bond.[12][13][14]

-

-

Final Wash:

-

Action: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

-

-

Monitoring (Optional but Recommended):

-

Challenge: The standard Kaiser test, which detects primary amines with ninhydrin, will yield a false negative for the secondary amine of proline.[15]

-

Solution: Use an alternative test, such as the isatin test, which produces a characteristic blue color in the presence of an N-terminal proline, to confirm coupling completion.[15] If the coupling is incomplete, a second coupling (double coupling) should be performed.

-

Post-Synthesis: Cleavage and Benzyl Group Removal

Once the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For peptides containing Hyp(Bzl), this is a two-stage process.

Stage 1: TFA-Mediated Cleavage from Resin

This step removes the peptide from the resin and cleaves most common acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). The Bzl group on Hyp remains intact.[2]

Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard mixture is Reagent K : TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5). The scavengers are critical for quenching reactive carbocations generated during deprotection, which could otherwise modify sensitive residues like Trp or Met.[16]

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with gentle agitation for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide, which now contains the Bzl-protected Hyp residue, under vacuum.

Stage 2: Benzyl (Bzl) Group Deprotection via Catalytic Hydrogenolysis

This is the key step to liberate the free hydroxyl group of hydroxyproline. Catalytic transfer hydrogenation is a mild and efficient method.[9][17]

Protocol:

-

Dissolve the crude, Bzl-protected peptide in a suitable solvent. A mixture of acetic acid and methanol or aqueous acetic acid is often effective.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

-

As a hydrogen source, add formic acid (10-20 equivalents) or carefully introduce hydrogen gas (H₂) via a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by RP-HPLC and Mass Spectrometry, looking for the mass shift corresponding to the loss of the benzyl group (90.05 Da). The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

-

Lyophilize the filtrate to obtain the final crude peptide.

Caption: Post-synthesis workflow for peptides containing Hyp(Bzl).

Analysis and Purification

The final crude peptide should be analyzed for purity and identity before purification.

-

Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing the purity of the crude product and for purifying the target peptide away from deletion sequences or other impurities.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm that the observed molecular weight matches the theoretical mass of the desired peptide, confirming both the successful incorporation of Hyp and the complete removal of the Bzl group.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance of proline derivative; poor resin swelling; insufficient activation time. | Perform a double coupling. Switch to a more potent coupling reagent like PyAOP for very difficult sequences.[11][13] Ensure adequate resin swelling and use fresh, high-quality reagents. |

| Diketopiperazine (DKP) Formation | If Hyp is the second amino acid in the sequence, intramolecular cyclization can occur after Fmoc removal, cleaving the dipeptide from the resin.[15] | Use a sterically hindered resin like 2-chlorotrityl chloride resin, which obstructs the cyclization. Alternatively, couple a pre-formed dipeptide (Fmoc-Xaa-Hyp(Bzl)-OH) to the resin. |

| Incomplete Bzl Removal | Catalyst poisoning (e.g., by sulfur-containing residues); insufficient reaction time; poor peptide solubility. | Increase catalyst loading or reaction time. Use a different solvent system to improve solubility. If the peptide contains Cys or Met, Bzl deprotection by strong acids like HF may be a necessary, albeit harsher, alternative.[2][8] |

References

- Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research.

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.

-

Rainier, J. D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]

- Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). (2025).

-

Acmec Biochemical. (n.d.). 174800-02-3[Fmoc-Hyp(Bzl)-OH 98%]. Retrieved from [Link]

-

Peptides. (n.d.). Fmoc-Hyp(Bzl)-OH [174800-02-3]. Retrieved from [Link]

-

Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. PubMed. Retrieved from [Link]

- Amino Acid-Protecting Groups. (2019).

- Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐,.... (n.d.).

-

Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Hydroxyproline-derived biomimetic and biodegradable polymers. (2021).

- Peptide Synthesis via Fragment Condens

- Peptide Resin Loading Protocols. (n.d.).

- The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a compar

- Overview of Custom Peptide Synthesis. (n.d.).

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 174800-02-3: Fmoc-Hyp(Bzl)-OH | CymitQuimica [cymitquimica.com]

- 5. 174800-02-3[Fmoc-Hyp(Bzl)-OH 98%]- Jizhi Biochemical [acmec.com.cn]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 13. 肽偶联剂选择指南 [sigmaaldrich.com]

- 14. bachem.com [bachem.com]